Cinnamyl chloroacetate
Description
Overview of Cinnamyl and Chloroacetate (B1199739) Moieties in Organic Synthesis
The chemical behavior of cinnamyl chloroacetate is dictated by the distinct properties of its two core components: the cinnamyl moiety and the chloroacetate moiety.
The cinnamyl group , derived from cinnamyl alcohol, is characterized by a phenyl group attached to a propenyl chain (C₆H₅CH=CHCH₂–). This structure is a common feature in a wide range of natural products and pharmacologically active compounds. beilstein-journals.orgtandfonline.com The presence of the carbon-carbon double bond and the aromatic ring allows for a variety of chemical transformations, making it a versatile building block in synthesis. wikipedia.org
The chloroacetate moiety (–O₂CCH₂Cl) is the esterifying group derived from chloroacetic acid. The key feature of this group is the presence of a chlorine atom on the carbon adjacent (the α-carbon) to the carbonyl group. This chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. researchgate.netnih.govresearchgate.net This reactivity is fundamental to its role in forming new carbon-carbon or carbon-heteroatom bonds. Chloroacetate itself is the conjugate base of chloroacetic acid. nih.gov
A comparative overview of the two moieties highlights their distinct yet complementary roles in synthetic chemistry.
| Feature | Cinnamyl Moiety | Chloroacetate Moiety |
| Parent Compound | Cinnamyl Alcohol | Chloroacetic Acid |
| Key Structural Feature | Phenyl group conjugated with a C=C double bond | Chlorine atom on the α-carbon to the ester carbonyl |
| Primary Reactivity | Reactions of the alkene (e.g., addition, rearrangement), aromatic substitution | Nucleophilic substitution at the α-carbon (displacing Cl⁻) |
| Synthetic Utility | Introduction of a phenyl-allyl scaffold, common in natural products and polymers. wikipedia.org | Serves as a reactive handle for chain extension and functionalization. nih.govresearchgate.net |
| Example Reaction | Palladium-catalyzed allylic substitution | Williamson ether synthesis, Matteson rearrangement. nih.gov |
Importance of Ester Functionality in Chemical Transformations
Esters are a pivotal class of organic compounds, defined by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon chain (R-CO-OR'). solubilityofthings.comwikipedia.org This functional group is central to organic chemistry for several reasons, serving as a cornerstone in both biological systems and industrial synthesis. solubilityofthings.commdpi.com
The significance of the ester group in chemical transformations includes:
Synthetic Intermediates : Esters are exceptionally versatile intermediates. solubilityofthings.com Their relative stability allows them to be carried through multi-step syntheses, while their inherent reactivity permits a wide array of transformations. They can be hydrolyzed back to carboxylic acids and alcohols, converted to amides (aminolysis), transformed into different esters (transesterification), or reduced to form primary alcohols or aldehydes. libretexts.org
Condensation Reactions : Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental condensation reaction where two molecules are joined with the elimination of water. ebsco.com This principle is extended to the formation of polyesters, which are crucial polymers in the plastics and textiles industries. wikipedia.orgebsco.com
Reactivity Modulation : The ester group's reactivity can be finely tuned. The nature of the 'R' and 'R'' groups influences the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate in substitution reactions. This allows chemists to design esters for specific synthetic purposes.
Saponification : The base-promoted hydrolysis of an ester, known as saponification, is an irreversible reaction that yields an alcohol and a carboxylate salt. wikipedia.orglibretexts.org This process is industrially significant, most notably in the production of soap from fats and oils, which are triesters of glycerol. libretexts.orgebsco.com
Role as a Synthetic Intermediate within Cinnamyl Ester Chemistry
Within the broader family of cinnamyl esters, this compound serves as a specialized synthetic intermediate. sciepub.com Its utility stems from the ability to perform selective chemistry on the chloroacetate portion of the molecule while preserving the cinnamyl structure for subsequent steps, or vice-versa.
A key application of this compound is as a precursor in the synthesis of more complex molecules. For example, it can be used to generate phosphonium (B103445) salts, which are key reagents in the Wittig reaction for forming alkenes. A study by Shevchuk et al. demonstrated that cholesteryl chloroacetate, a related compound, can be reacted with triphenylphosphine (B44618) to create a phosphonium salt, which then reacts with aldehydes. researchgate.net A similar pathway is accessible for this compound.
Research has also detailed the specific synthesis of (E)-Cinnamyl chloroacetate itself, which serves as a building block for other target molecules. In a study focused on synthesizing naturally occurring cinnamyl cinnamates, (E)-Cinnamyl chloroacetate was prepared from (E)-cinnamyl alcohol and chloroacetyl chloride. researchgate.net This intermediate is then used in subsequent steps to construct the final, more complex cinnamyl ester derivatives.
The table below outlines the synthesis of (E)-Cinnamyl chloroacetate as described in the literature, showcasing its role as a defined intermediate. researchgate.net
| Reactants | Reagents/Solvents | Product | Yield | Reference |
| (E)-Cinnamyl alcohol, Chloroacetyl chloride | Dichloromethane, Triethylamine | (E)-Cinnamyl chloroacetate | - | researchgate.net |
Furthermore, this compound can participate in reactions such as the Matteson rearrangement, where α-chloro lithium enolates are used for α-functionalization of the ester moiety. nih.gov It is also a potential starting material for the synthesis of aziridine-2-carboxylic esters, an interesting class of compounds that can be considered derivatives of both α- and β-amino acids. ru.nl The strategic placement of the chloro- group provides a reactive site for intramolecular or intermolecular bond formation, making this compound a valuable and versatile tool in the synthetic chemist's arsenal (B13267) for building complex cinnamyl-containing structures.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11ClO2 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
3-phenylprop-2-enyl 2-chloroacetate |
InChI |
InChI=1S/C11H11ClO2/c12-9-11(13)14-8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2 |
InChI Key |
ZRCYVESZEBKTTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)CCl |
Origin of Product |
United States |
Synthetic Methodologies for Cinnamyl Chloroacetate
Direct Esterification Approaches
Direct esterification, a fundamental reaction in organic chemistry, provides a straightforward route to cinnamyl chloroacetate (B1199739). This approach typically involves the reaction of cinnamyl alcohol with chloroacetic acid or its derivatives, often facilitated by a catalyst to enhance reaction rates and yields.
Reaction of Cinnamyl Alcohol with Chloroacetic Acid or its Derivatives
The synthesis of cinnamyl chloroacetate can be achieved through the direct reaction of cinnamyl alcohol with chloroacetic acid. This Fischer-Speier esterification is an equilibrium-controlled process where the alcohol and carboxylic acid react in the presence of an acid catalyst. To drive the equilibrium towards the product side, it is common to remove the water formed during the reaction, for instance, by azeotropic distillation.
While specific literature detailing the direct esterification of cinnamyl alcohol with chloroacetic acid is not abundant, the general principles of Fischer esterification are well-established. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, dehydration, and subsequent deprotonation to yield the ester.
Catalytic Systems for Esterification
A variety of catalytic systems can be employed to facilitate the direct esterification of alcohols with carboxylic acids. These catalysts are broadly categorized as Brønsted or Lewis acids. For the synthesis of chloroacetate esters, common catalysts include sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid. google.com The choice of catalyst can influence the reaction rate and the potential for side reactions.
Solid acid catalysts are also gaining prominence in esterification reactions due to their ease of separation from the reaction mixture and potential for reusability. While specific examples for this compound are not detailed in the available literature, catalysts like zinc methanesulfonate (B1217627) have been shown to be effective in the esterification of chloroacetic acid with other alcohols. researchgate.net
Transesterification Strategies
Transesterification offers an alternative pathway to this compound, involving the exchange of the alcohol or acyl group of an existing ester. This method can be catalyzed by acids, bases, or enzymes and can be particularly useful when direct esterification is challenging.
Enzymatic Transesterification Processes with Related Esters
Enzymatic catalysis, particularly with lipases, has emerged as a green and selective method for ester synthesis. While the direct enzymatic synthesis of this compound is not extensively documented, the enzymatic synthesis of the related compound, cinnamyl acetate (B1210297), is well-studied and provides a model for potential application. Lipases such as Novozym 435 have been successfully used in the transesterification of cinnamyl alcohol with various acyl donors like ethyl acetate or vinyl acetate to produce cinnamyl acetate. nih.govwikipedia.org
These enzymatic reactions are often carried out in solvent-free systems, which is environmentally advantageous. nih.gov The efficiency of the reaction can be influenced by factors such as the nature of the acyl donor, temperature, and enzyme loading. nih.govnih.gov It is plausible that similar enzymatic strategies could be adapted for the synthesis of this compound by using a suitable chloroacetate ester as the acyl donor.
Non-Enzymatic Transesterification with Related Esters
Non-enzymatic transesterification can be carried out using acid or base catalysts. For instance, the synthesis of cinnamyl acetate can be achieved by reacting cinnamyl bromide with sodium acetate, a process that can be facilitated by a phase transfer catalyst. wikipedia.org A similar strategy could theoretically be applied to the synthesis of this compound, where cinnamyl alcohol is reacted with a simple chloroacetate ester, such as methyl chloroacetate or ethyl chloroacetate, in the presence of an appropriate acid or base catalyst. This approach would involve the exchange of the alcohol moiety of the starting ester with cinnamyl alcohol.
Synthesis via Acyl Halide Reactions
The reaction of an alcohol with an acyl halide is a highly efficient method for ester formation, as the reaction is generally rapid and irreversible. This approach is particularly useful for the synthesis of this compound.
A documented method for the preparation of (E)-cinnamyl chloroacetate involves the reaction of (E)-cinnamyl alcohol with chloroacetyl chloride. researchgate.net In this procedure, cinnamyl alcohol is dissolved in a suitable solvent, such as dichloromethane, and cooled. A base, typically pyridine (B92270), is added to neutralize the hydrogen chloride byproduct that is formed during the reaction. Chloroacetyl chloride is then added, leading to the formation of the desired ester. The reaction is typically followed by a workup procedure involving washing with aqueous solutions to remove impurities and the pyridine salt, followed by drying and evaporation of the solvent to yield the product. researchgate.net
Table 1: Summary of
| Methodology | Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Direct Esterification | Cinnamyl alcohol, Chloroacetic acid | Acid catalyst (e.g., H₂SO₄, p-TsOH) | Equilibrium-driven; water removal often required. |
| Enzymatic Transesterification | Cinnamyl alcohol, Chloroacetate ester | Lipase (e.g., Novozym 435) | Mild conditions; high selectivity; environmentally friendly. |
| Non-Enzymatic Transesterification | Cinnamyl alcohol, Chloroacetate ester | Acid or base catalyst | Potential for side reactions; equilibrium control. |
| Acyl Halide Reaction | Cinnamyl alcohol, Chloroacetyl chloride | Base (e.g., Pyridine) | Fast and irreversible; high yielding. |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Cinnamyl alcohol |
| This compound |
| Chloroacetic acid |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| Methanesulfonic acid |
| Zinc methanesulfonate |
| Cinnamyl acetate |
| Novozym 435 |
| Ethyl acetate |
| Vinyl acetate |
| Cinnamyl bromide |
| Sodium acetate |
| Methyl chloroacetate |
| Ethyl chloroacetate |
| (E)-Cinnamyl chloroacetate |
| (E)-Cinnamyl alcohol |
| Chloroacetyl chloride |
| Dichloromethane |
| Pyridine |
Reactions Involving Chloroacetyl Chloride
A primary and effective method for synthesizing this compound involves the reaction of cinnamyl alcohol with chloroacetyl chloride. researchgate.net This reaction is a classic example of esterification using a highly reactive acid chloride. The process typically involves dissolving (E)-cinnamyl alcohol in a suitable solvent, such as dichloromethane, and cooling the solution to 0°C. researchgate.net A base, commonly pyridine, is added to the mixture to act as a catalyst and to neutralize the hydrochloric acid byproduct that is formed during the reaction. researchgate.net Freshly distilled chloroacetyl chloride is then added to the solution, leading to the formation of (E)-Cinnamyl chloroacetate. researchgate.net
The reaction mixture is typically stirred for a period to ensure completion. Post-reaction workup involves washing the solution with aqueous sodium bicarbonate to remove any remaining acid, followed by a water wash. researchgate.net The organic layer is then dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified if necessary. researchgate.net
Table 1: Synthesis of (E)-Cinnamyl Chloroacetate via Chloroacetyl Chloride
| Reactant | Reagent | Solvent | Base | Temperature |
|---|
Nucleophilic Acyl Substitution Pathways
The synthesis of this compound from cinnamyl alcohol and chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This is a characteristic reaction of carboxylic acid derivatives, such as acid chlorides, which are highly reactive towards nucleophiles. uomustansiriyah.edu.iq
The mechanism involves two main steps:
Nucleophilic Attack: The oxygen atom of the hydroxyl group in cinnamyl alcohol acts as a nucleophile. It attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate. libretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and in the process, the chloride ion, which is an excellent leaving group, is expelled. uomustansiriyah.edu.iq The pyridine present in the reaction mixture then deprotonates the positively charged oxygen of the ester, regenerating the catalyst and forming pyridinium (B92312) hydrochloride.
This addition-elimination sequence results in the substitution of the chloride on the acyl group with the cinnamyloxy group. libretexts.org
An alternative, though generally slower, nucleophilic acyl substitution pathway is the Fischer esterification. masterorganicchemistry.com This method involves the direct reaction of cinnamyl alcohol with chloroacetic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk The reaction is reversible and typically requires heating to drive the equilibrium towards the formation of the ester by removing the water produced. masterorganicchemistry.comchemguide.co.uk Compared to the use of chloroacetyl chloride, Fischer esterification is less reactive and requires more forceful conditions. uomustansiriyah.edu.iq
Chemical Reactivity and Mechanistic Investigations of Cinnamyl Chloroacetate
Hydrolytic Stability and Solvolysis Mechanisms
In the presence of an acid catalyst, the hydrolysis of cinnamyl chloroacetate (B1199739) is expected to proceed via a mechanism analogous to the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway, which is common for esters. This mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on this activated carbonyl carbon leads to the formation of a tetrahedral intermediate. Finally, the elimination of cinnamyl alcohol and regeneration of the acid catalyst yields chloroacetic acid.
The rate of this reaction is generally dependent on the concentration of both the ester and the acid catalyst. The presence of the electron-withdrawing chloro group on the acetate (B1210297) moiety is expected to influence the reaction rate. Studies on the acid-catalyzed hydrolysis of chloro-substituted alkyl acetates suggest that the inductive effect of the chlorine atom can affect the protonation step and the subsequent nucleophilic attack.
The rate of base-catalyzed hydrolysis is typically first-order with respect to both the ester and the hydroxide (B78521) ion concentration. The presence of the electron-withdrawing chlorine atom in the chloroacetate portion of the molecule is anticipated to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack by the hydroxide ion compared to a non-halogenated analogue.
Solvolysis is a general term for a reaction in which the solvent acts as the nucleophile. core.ac.uk Hydrolysis is a specific type of solvolysis where water is the solvent. The study of the solvolysis of related compounds, such as cinnamoyl chloride, provides valuable insights into the potential reactivity of cinnamyl chloroacetate.
Research on the solvolysis of cinnamoyl chloride in aqueous acetone (B3395972) and aqueous acetonitrile (B52724) indicates that the reaction mechanism can be complex, potentially involving a competition between SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways, or an addition-elimination mechanism. sigmaaldrich.cn The reaction order with respect to water has been found to be approximately 2.6 in these mixed solvent systems, suggesting a mechanism where water molecules play a role in the rate-determining step, possibly as both a nucleophile and a general base catalyst. sigmaaldrich.cn
The activation parameters, such as enthalpy and entropy of activation, are crucial in elucidating the reaction mechanism. For the solvolysis of cinnamoyl chloride, a higher enthalpy and a less negative entropy of activation have been interpreted as favoring an SN2 mechanism. sigmaaldrich.cn
Table 1: Illustrative Solvolysis Data for a Related Cinnamoyl Compound
| Solvent System | Temperature (°C) | Rate Constant (k) | Proposed Mechanism |
| Aqueous Acetone | 25 | Data not specified | SN2 / Addition-Elimination |
| Aqueous Acetonitrile | 25 | Data not specified | SN2 / Addition-Elimination |
Note: This table is illustrative and based on studies of cinnamoyl chloride, as specific data for this compound is not available.
Reactions Involving the Cinnamyl (α,β-Unsaturated Ester) Moiety
The presence of a carbon-carbon double bond in conjugation with the ester carbonyl group in the cinnamyl moiety opens up avenues for various chemical transformations, particularly those initiated by light.
Upon absorption of light energy, typically in the ultraviolet (UV) region, this compound can undergo electronic excitation to a higher energy state. From this excited state, a variety of photochemical reactions can occur, with photoisomerization being a prominent pathway for cinnamyl derivatives.
The carbon-carbon double bond in the cinnamyl group of this compound exists predominantly as the more thermodynamically stable E (trans) isomer. However, upon photochemical excitation, rotation around this double bond can occur, leading to the formation of the less stable Z (cis) isomer. This reversible process is known as E/Z photoisomerization.
The mechanism of photoisomerization can proceed through different excited states. It is understood that for many cinnamyl derivatives, the E to Z isomerization can occur from the excited triplet state. In a typical pathway, the E-isomer absorbs a photon and is promoted to an excited singlet state. It can then undergo intersystem crossing to the more stable triplet state. In this triplet state, the molecule can adopt a perpendicular geometry, which can then decay to either the E or Z ground state.
The efficiency of photoisomerization can be influenced by the solvent and the presence of photosensitizers. For instance, photocatalytic methods using iridium photosensitizers under visible light have been shown to be effective for the E to Z isomerization of cinnamyl ethers and alcohols. austinpublishinggroup.com These methods provide a high degree of stereoselectivity. austinpublishinggroup.com
Table 2: Examples of Photocatalytic E to Z Isomerization of Cinnamyl Derivatives
| Substrate | Photocatalyst | Light Source | Solvent | Z/E Ratio |
| (E)-Cinnamyl Ether | Iridium Complex | Blue LED | THF | >95:5 |
| (E)-Cinnamyl Alcohol | Iridium Complex | Blue LED | THF | >95:5 |
Note: This table presents data for related cinnamyl derivatives to illustrate the potential for photoisomerization, as specific data for this compound is not available.
Photoinduced Transformations
Photodimerization Reactions
The cinnamyl moiety of this compound, being a derivative of cinnamic acid, is susceptible to [2+2] photodimerization reactions. Research on analogous cinnamic esters has shown that irradiation, particularly in the solid state or in solution with catalysts, can yield cyclobutane (B1203170) derivatives. researchgate.net
The mechanism of these reactions involves the electronic excitation of a ground-state ester molecule upon absorption of UV light. This excited state can then react with a ground-state molecule to form a cyclobutane ring. The regiochemistry and stereochemistry of the resulting dimers, such as the α-truxillate (syn head-to-tail) or β-truxinate (anti head-to-tail) isomers, are highly dependent on the reaction conditions, including the crystal packing in the solid state and the presence of catalysts in solution. researchgate.netacs.org
Lewis acids have been shown to catalyze the photodimerization of cinnamate (B1238496) esters, often leading to increased efficiency and stereoselectivity. researchgate.netosti.gov The catalytic effect is attributed to the complexation of the Lewis acid with the carbonyl oxygen of the ester. This complexation can increase the lifetime and reactivity of the excited state. researchgate.net For instance, the photodimerization of ethyl cinnamate in the presence of SnCl₄ in the solid state exclusively forms syn head-to-tail dimers in high yield. proquest.com In solution, Lewis acids like BF₃ can increase the quantum yield of photodimerization significantly. proquest.com
| Cinnamate Ester | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl Cinnamate | Solid State, hv | α-Truxillic acid diethyl ester | - | researchgate.net |
| Ethyl Cinnamate / SnCl₄ (2:1 complex) | Solid State, hv | syn Head-to-Tail Dimer | 85% | proquest.com |
| Methyl Cinnamate / BF₃ | Solution, hv | Head-to-Tail Dimer | Increased Quantum Yield | proquest.com |
Addition Reactions to the Carbon-Carbon Double Bond
The carbon-carbon double bond in the cinnamyl group is susceptible to various addition reactions. As a conjugated system, it can undergo both direct (1,2-addition) and conjugate (1,4-addition or Michael addition) reactions. libretexts.org
Electrophilic Addition: The alkene can react with electrophiles such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr). In these reactions, the electrophile adds across the double bond. The regioselectivity of the addition of unsymmetrical reagents like HBr would be expected to follow Markovnikov's rule, with the proton adding to the less substituted carbon and the bromide to the more substituted carbon, which is also a benzylic position, thus stabilizing the potential carbocation intermediate.
Conjugate Addition (Michael Addition): The electron-withdrawing nature of the phenyl group makes the β-carbon of the double bond electrophilic. This allows for conjugate addition of soft nucleophiles, a process known as the Michael reaction. libretexts.org A variety of nucleophiles, including enolates (e.g., from diethyl malonate), amines, and thiolates, can add to this position. researchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated. libretexts.org
Oxidation and Reduction Chemistry
The unsaturated cinnamyl system and the ester group can undergo a range of oxidation and reduction reactions.
Oxidation: The carbon-carbon double bond is a prime target for oxidation.
Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene into an epoxide.
Dihydroxylation: Using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), the double bond can be converted to a vicinal diol.
Oxidative Cleavage: More vigorous oxidation with agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup can cleave the double bond entirely, yielding benzaldehyde (B42025) and other products. iijsr.comrsc.org Studies on cinnamic acid derivatives have shown that oxidative cleavage can be achieved with hydrogen peroxide and a vanadium(V) oxide catalyst to selectively form benzaldehydes. rsc.org
Reduction:
Hydrogenation: The carbon-carbon double bond can be readily reduced to a single bond by catalytic hydrogenation (e.g., H₂ over Pd/C), yielding the corresponding saturated ester, 3-phenylpropyl chloroacetate.
Ester Reduction: The chloroacetate ester group can be reduced, although this typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would reduce the ester to an alcohol. However, the high reactivity of LiAlH₄ might also affect the chloroacetyl moiety. The reduction of cinnamyl esters with LiAlH₄ is known to produce cinnamyl alcohol. cdnsciencepub.comresearchgate.net
The selective reduction of one functional group in the presence of the other can be challenging and may require careful choice of reagents and reaction conditions.
Reactivity of the Alpha-Halogenated Ester Group
The α-chloroacetyl moiety is a highly reactive electrophilic center, primarily due to the presence of the chlorine atom, which is a good leaving group, and the adjacent electron-withdrawing carbonyl group.
Nucleophilic Displacement at the Alpha-Carbon
The primary reaction of the α-chloroacetate group is nucleophilic substitution, where the chloride ion is displaced by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. acs.org
The rate of the SN2 reaction is dependent on the concentrations of both the this compound and the incoming nucleophile. msu.edu The reaction involves a backside attack by the nucleophile on the α-carbon, leading to an inversion of stereochemistry if the carbon were chiral. The electron-withdrawing ester group enhances the electrophilicity of the α-carbon and helps to stabilize the transition state, accelerating the reaction.
A wide variety of nucleophiles can be employed in this reaction, including:
Oxygen nucleophiles: Alcohols, carboxylates
Nitrogen nucleophiles: Amines, azides
Sulfur nucleophiles: Thiols, thiolates
Carbon nucleophiles: Enolates, cyanides
This reactivity makes α-chloroacetate esters valuable alkylating agents for the synthesis of more complex molecules, such as α-amino esters, α-hydroxy esters, and various heterocyclic compounds.
| Substrate Type | Nucleophile | Reaction Type | Key Factor | Reference |
|---|---|---|---|---|
| Primary Alkyl Halide | Strong Nucleophile | SN2 | Rate = k[RX][Nu], Steric hindrance is low | msu.edu |
| α-Chloro Ester | Various (amines, azides, etc.) | SN2 | Electron-withdrawing ester group activates the α-carbon | acs.org |
| Tertiary Alkyl Halide | Weak Nucleophile / Solvent | SN1 | Rate = k[RX], Stable carbocation intermediate | masterorganicchemistry.com |
Carbon-Halogen Bond Activation and Functionalization
Beyond classical nucleophilic substitution, the carbon-chlorine bond can be activated using modern synthetic methods, including photochemical and transition-metal-catalyzed processes.
Photochemical Activation: The C-Cl bond can be cleaved under photochemical conditions to generate radical intermediates. For example, visible-light-induced C-Cl bond activation of polychloroalkanes has been achieved via a free-carbene insertion process, highlighting a pathway for functionalization that differs from traditional polar reactions. nih.govacs.org While direct photolysis of the C-Cl bond in this compound might be less efficient, photosensitized reactions or reactions involving photo-generated radicals could provide alternative routes for functionalization.
Transition-Metal Catalysis: Transition metals, particularly palladium, nickel, and cobalt, are adept at activating C-Cl bonds. nih.gov The mechanism often involves the oxidative addition of the metal into the C-Cl bond, forming an organometallic intermediate. This intermediate can then undergo various reactions, such as cross-coupling with organometallic reagents (e.g., Suzuki, Stille coupling) or reductive elimination. This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position under catalytic conditions. For instance, metallaphotoredox methodologies have been developed for the intramolecular reductive cyclization of unactivated alkyl chlorides. nih.gov
Intermolecular and Intramolecular Cyclization Reactions in Related Chloroacetates
The reactivity of the α-chloroacetate unit makes it a valuable component in cyclization reactions, serving as the electrophilic partner.
Intermolecular Cyclization: Alkyl chloroacetates can participate in intermolecular reactions to form cyclic products. A notable example is the electrochemically promoted cyclopropanation. In this reaction, an electrogenerated base deprotonates the α-carbon of the chloroacetate to form an enolate. This enolate can then act as a nucleophile, participating in a cascade of reactions with other chloroacetate molecules that ultimately leads to the formation of a cyclopropane (B1198618) ring.
Intramolecular Cyclization: If a nucleophilic group is present elsewhere in the molecule, an intramolecular SN2 reaction can occur to form a heterocyclic ring. masterorganicchemistry.com The success and rate of these cyclizations are highly dependent on the length of the tether connecting the nucleophile and the electrophilic α-carbon, with the formation of 5- and 6-membered rings being kinetically and thermodynamically favored (Baldwin's rules). masterorganicchemistry.com For example, a molecule containing a hydroxyl or amino group positioned appropriately relative to a chloroacetate ester could undergo intramolecular cyclization to form a lactone or lactam, respectively. Halogenation-induced C-N bond activation has been used to trigger stereoinvertive intramolecular substitution processes to form cyclic products. rsc.org
Advancements in the Catalytic Applications of this compound Remain a Niche Area of Research
Investigations into the catalytic transformations specifically involving this compound are not extensively documented in publicly available research. While the broader classes of compounds to which it belongs—cinnamyl esters and chloroacetates—are common participants in a variety of catalytic reactions, this compound itself appears to be a less-explored substrate.
Catalytic research is rich with examples of transformations involving related structures. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully developed for the α-arylation of generic 2-chloroacetates and 2-chloroacetamides. nih.gov These reactions provide a powerful method for creating carbon-carbon bonds by coupling the chloroacetate moiety with organoboron compounds. nih.gov Typically, these transformations utilize a palladium catalyst and a suitable base to facilitate the reaction, offering a route to synthesize α-aryl esters and amides. nih.gov However, specific studies detailing the application of these methods to this compound, including optimization of reaction conditions and substrate scope, are not readily found.
Similarly, other catalytic systems often employ cinnamyl derivatives, but not the chloroacetate variant specifically. For example, palladium complexes incorporating a π-cinnamyl ligand, such as [Pd(π-cinnamyl)Cl]₂, are used as catalysts in reactions like the chemoselective direct α-arylation of other carbonyl compounds. nih.gov In these cases, the cinnamyl group is part of the catalyst structure rather than the substrate being transformed.
Research on other cinnamyl esters, like cinnamyl acetate, is more common, with studies exploring their use in palladium-catalyzed allylic amination and cobalt-catalyzed addition reactions. rsc.orgresearchgate.net Furthermore, enzymatic catalysis has been applied to the kinetic resolution of various esters, but specific protocols for this compound are not prominent in the literature. nih.govresearchgate.net
Analytical Methodologies for Cinnamyl Chloroacetate Characterization and Quantification
Spectroscopic Analysis Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure of cinnamyl chloroacetate (B1199739) by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For cinnamyl chloroacetate, both ¹H and ¹³C NMR spectroscopy are employed to confirm its identity and structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the distinct protons in the molecule. The aromatic protons of the phenyl group would appear in the downfield region, typically between 7.2 and 7.5 ppm, as a complex multiplet. The vinyl protons of the propenyl group would produce signals in the range of 6.0 to 7.0 ppm, with their coupling constants providing information about the stereochemistry (E or Z) of the double bond. The methylene protons adjacent to the ester oxygen (-CH₂-O-) would be deshielded and are expected to resonate around 4.8 ppm as a doublet. The methylene protons of the chloroacetyl group (-CO-CH₂-Cl) would appear as a singlet at approximately 4.1 ppm due to the electron-withdrawing effects of the carbonyl group and the chlorine atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the this compound molecule. In a study detailing the synthesis of (E)-cinnamyl chloroacetate, the following ¹³C NMR chemical shifts were reported in a 75 MHz experiment: δ 40.8, 66.6, 121.8, 126.3, 128.1, 128.2, 135.1, 135.7, and 166.9 ppm. researchgate.net These shifts can be assigned to the specific carbon atoms in the molecule. The signal at 166.9 ppm corresponds to the carbonyl carbon of the ester. The signal at 40.8 ppm is attributed to the carbon of the chloroacetyl group (-CH₂Cl). The carbon of the methylene group attached to the oxygen (-CH₂-O-) is represented by the peak at 66.6 ppm. The signals for the vinyl carbons are expected at approximately 121.8 ppm and 135.7 ppm. The aromatic carbons would account for the remaining signals in the 126-136 ppm region.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |
| Vinylic (-CH=CH-) | 6.0 - 7.0 | Multiplet |
| Methylene (-CH₂-O-) | ~4.8 | Doublet |
| Methylene (-CO-CH₂-Cl) | ~4.1 | Singlet |
| Carbon Type | Experimental Chemical Shift (δ, ppm) researchgate.net |
|---|---|
| C=O (Ester) | 166.9 |
| -CH₂-O- | 66.6 |
| -CH₂Cl | 40.8 |
| Vinylic & Aromatic | 121.8, 126.3, 128.1, 128.2, 135.1, 135.7 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong, sharp peak between 1740 and 1760 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. The presence of the C-Cl bond would be confirmed by a strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring would appear in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching of the ester group will show strong bands in the 1000-1300 cm⁻¹ range. Finally, the =C-H stretching of the aromatic and vinyl groups would be observed above 3000 cm⁻¹, while the C-H stretching of the methylene groups would appear just below 3000 cm⁻¹.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ester) | 1740 - 1760 | Strong |
| C-O (Ester) | 1000 - 1300 | Strong |
| C-Cl | 700 - 800 | Strong |
| C=C (Vinyl & Aromatic) | 1450 - 1680 | Medium to Weak |
| =C-H (Aromatic & Vinyl) | > 3000 | Medium |
| -C-H (Methylene) | < 3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed, corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be expected, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound under electron ionization (EI) would likely involve several key pathways. A common fragmentation for esters is the loss of the alkoxy group, which in this case would be the cinnamyl group, leading to the formation of the chloroacetyl cation [ClCH₂CO]⁺. Another prominent fragmentation would be the formation of the cinnamyl cation [C₉H₉]⁺ through the cleavage of the ester bond. Further fragmentation of the cinnamyl cation could lead to the tropylium ion [C₇H₇]⁺, a common and stable fragment in the mass spectra of benzyllic compounds.
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [C₁₁H₁₁ClO₂]⁺• | 210/212 | Molecular Ion ([M]⁺•/[M+2]⁺•) |
| [C₉H₉]⁺ | 117 | Cinnamyl cation |
| [C₂H₂ClO]⁺ | 77/79 | Chloroacetyl cation |
| [C₇H₇]⁺ | 91 | Tropylium ion |
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as the phenyl and propenyl groups in this compound. The conjugated system of the cinnamyl group is expected to give rise to a strong absorption band in the UV region, likely around 250-290 nm. This absorption corresponds to the π → π* electronic transitions within the conjugated system. The chloroacetyl group itself does not have strong absorptions in the typical UV-Vis range. This technique is often used for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from mixtures and for its quantification.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being a relatively volatile ester, is well-suited for GC analysis. In a typical GC method, a solution of the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.
For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one with a phenyl polysiloxane-based stationary phase, would be suitable. The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation and peak shape. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.
When GC is coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparing it to a spectral library or by interpreting the fragmentation pattern as described in the Mass Spectrometry section. GC-MS is particularly valuable for the analysis of complex mixtures, as it can separate and identify individual components, including potential impurities or degradation products related to this compound.
| Parameter | Typical Value/Condition |
|---|---|
| Column | Phenyl Polysiloxane (e.g., DB-5, HP-5MS) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. The method's operation is based on the differential affinities of sample molecules for the mobile and stationary phases within a chromatographic column. researchgate.net For a compound like this compound, HPLC allows for the separation from starting materials, by-products, and degradation products.
Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of cinnamyl derivatives. nih.gov In this technique, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. researchgate.net A typical HPLC system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column where the separation occurs, and a detector to record the results. researchgate.net Detectors such as UV-visible or Diode Array Detectors (DAD) are suitable for this compound due to the presence of the chromophoric phenyl group, which absorbs UV light. researchgate.net The selection of an appropriate mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile (B52724), is critical to achieve optimal separation. researchgate.net
Detailed research findings for the direct analysis of this compound are not broadly published; however, methodologies for closely related cinnamyl compounds and chloroacetic acids are well-established. For instance, a method for analyzing cinnamyl alcohol dehydrogenase activity involves monitoring cinnamaldehyde (B126680) substrates using RP-HPLC with a C18 column and a methanol/acetic acid mobile phase. nih.gov Similarly, various cinnamyl derivatives, including cinnamyl alcohol and cinnamyl acetate (B1210297), have been profiled using HPLC with DAD detection. researchgate.net For the chloroacetate moiety, HPLC methods have been developed to separate chloroacetic acid, dichloroacetic acid, and trichloroacetic acid using specialized ion-separation techniques and conductivity detection. sielc.com These established methods provide a strong foundation for developing a specific and sensitive HPLC protocol for this compound.
| Parameter | Typical Conditions for Related Compounds | Reference |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |
| Stationary Phase (Column) | GLC-ODS (M) or Microsorb MV 100-5 C18 | researchgate.netnih.gov |
| Mobile Phase | Isocratic elution with Methanol/Acetic Acid or Water/Methanol mixture | researchgate.netnih.gov |
| Detector | UV-Visible or Diode Array Detector (DAD) at ~280 nm | researchgate.net |
| Analyzed Compounds | Cinnamaldehydes, Cinnamyl alcohol, Cinnamyl acetate, Chloroacetic acids | nih.govresearchgate.netsielc.com |
Ion Chromatography for Chloroacetate Derivatives
Ion Chromatography (IC) is a highly effective method for the determination of ionic species, making it particularly suitable for the analysis of the chloroacetate portion of this compound after appropriate sample preparation (e.g., hydrolysis). This technique is widely used for the detection of chloroacetic acids (CAAs) in various matrices, such as drinking water. nih.gov A typical IC system for anion analysis includes a guard column, an analytical column, a suppressor, and a conductivity detector. nih.govcdc.gov
The separation of chloroacetate and its derivatives is commonly achieved using anion-exchange columns like the Ion Pac AS-11 or AS19-HC. nih.govgoogle.com The mobile phase, or eluent, is typically an alkaline solution, such as sodium bicarbonate or potassium hydroxide (B78521) (KOH), which facilitates the separation of anions based on their affinity for the stationary phase. cdc.govgoogle.com Gradient elution, where the eluent concentration is changed over time, can be employed to separate multiple haloacetic acids within a single analytical run. google.com
For trace analysis, a preconcentration step using solid-phase extraction (SPE) may be employed to improve detection limits. nih.gov Research has demonstrated that suppressed ion chromatography can achieve low detection limits for chloroacetic acids. nih.gov Method validation studies have shown high recovery rates and good reproducibility for the analysis of chloroacetate derivatives in complex samples. nih.govgoogle.com For example, one method reported average recoveries for CAAs spiked in tap water between 83-107%, with a reproducibility of 1.2-3.8%. nih.gov Another study using an AS19-HC analytical column and a KOH eluent reported recovery rates of 96-99.75% for various chloroacetic acids. google.com
| Parameter | Research Finding / Condition | Reference |
|---|---|---|
| Technique | Suppressed Ion Chromatography with conductivity detector | nih.gov |
| Analytical Column | Ion Pac AS-11 or AS19-HC | nih.govgoogle.com |
| Eluent (Mobile Phase) | Sodium Carbonate and Methanol, or Potassium Hydroxide (KOH) | nih.govgoogle.com |
| Sample Preparation | Solid-Phase Extraction (SPE) for preconcentration | nih.gov |
| Average Recovery Rate | 83-107% in spiked tap water | nih.gov |
| Reproducibility (RSD) | 1.2-3.8% | nih.gov |
Advanced Hyphenated Techniques for Structural Confirmation and Purity Assessment
For unambiguous structural confirmation and comprehensive purity assessment of this compound, advanced hyphenated techniques are indispensable. ajpaonline.com These methods involve the online coupling of a separation technique with a spectroscopic detection technique, combining the separation power of chromatography with the identification capabilities of spectroscopy. ajrconline.orgnih.gov The most common and powerful combinations include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
LC-MS combines the physical separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. ajrconline.org As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the analyte. This data is crucial for confirming the identity of the main compound and for identifying any co-eluting impurities, even at trace levels. Tandem mass spectrometry (MS-MS) can further enhance structural elucidation by providing detailed information about molecular structure through collision-induced dissociation. researchgate.net
Another powerful hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR). ajrconline.org This method directly couples an LC system with an NMR spectrometer, allowing for the acquisition of high-quality NMR spectral data from components separated from a complex mixture. ajrconline.org LC-NMR is a powerful tool for the definitive structural analysis of novel compounds. researchgate.net The combination of these techniques provides a comprehensive profile of the sample, ensuring not only the correct structure of this compound but also a detailed assessment of its purity, which is critical for quality control. ajpaonline.com
Applications of Cinnamyl Chloroacetate in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Complex Molecule Synthesis
In the field of complex molecule synthesis, "versatile building blocks" are compounds that can be used to introduce specific functionalities or to construct molecular scaffolds through reliable and high-yielding chemical reactions. researchgate.netnih.goved.ac.uk Cinnamyl chloroacetate (B1199739) fits this description due to its distinct reactive centers, which can be addressed selectively to build more elaborate structures. eur.nl
Precursor for Functionalized Esters and Amides
The chloroacetate portion of cinnamyl chloroacetate is an excellent substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making the chlorine atom a good leaving group. This facilitates reactions with a wide range of nucleophiles, particularly alcohols and amines, to produce more complex functionalized esters and amides.
The reaction with alcohols (alkolysis) or phenols proceeds via an SN2 mechanism to displace the chloride and form a new ester linkage, yielding a cinnamyl glycinate (B8599266) derivative. Similarly, reaction with primary or secondary amines (aminolysis) leads to the formation of N-substituted glycine (B1666218) amide derivatives, which are important scaffolds in medicinal chemistry. These transformations are fundamental in organic synthesis for creating ester and amide libraries from a common precursor.
| Reaction Type | Nucleophile | General Product Structure |
| Esterification | R-OH (Alcohol) | C6H5-CH=CH-CH2-O-CO-CH2-O-R |
| Amidation | R-NH2 (Amine) | C6H5-CH=CH-CH2-O-CO-CH2-NH-R |
Table 1: Synthesis of Functionalized Esters and Amides from this compound.
Intermediate for Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. umich.edu The reactivity of this compound makes it a suitable intermediate for the synthesis of various heterocyclic systems. The α-chloro ester functionality can react with binucleophilic reagents in cyclization reactions to form rings.
For instance, in a process analogous to the Hantzsch thiazole (B1198619) synthesis, this compound could react with a thioamide. In this reaction, the sulfur atom of the thioamide would act as a nucleophile to displace the chloride, followed by an intramolecular condensation reaction involving the nitrogen atom and the ester carbonyl, ultimately forming a thiazole ring bearing a cinnamyl-related side chain. The cinnamyl moiety itself can be part of the heterocyclic core or a functional substituent, influencing the biological activity of the final molecule. nih.gov
| Heterocycle Class | Potential Binucleophilic Reagent | Reaction Principle |
| Thiazoles | Thioamides (R-CS-NH2) | Nucleophilic attack by sulfur, followed by intramolecular cyclization. |
| Imidazoles | Amidines (R-C(NH)-NH2) | Sequential nucleophilic attack by both nitrogen atoms. |
| Oxazoles | Amides (R-CO-NH2) | Initial N-alkylation followed by cyclization. |
Table 2: Potential Heterocyclic Syntheses Utilizing this compound.
Utilization in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govresearchgate.net This approach offers high efficiency, atom economy, and the ability to rapidly generate molecular diversity. mdpi.com Molecules with multiple reactive sites, like this compound, are attractive candidates for MCRs.
The electrophilic chloroacetyl group can participate as an alkylating component in various MCRs. For example, it could theoretically be integrated into isocyanide-based MCRs, such as the Ugi or Passerini reactions. In a potential Ugi-type reaction, the this compound could act as the fourth component (an alkylating agent) after the initial formation of the α-adduct from an aldehyde, an amine, and an isocyanide. While specific named MCRs prominently featuring this compound are not extensively documented, its functional groups are well-suited for the design of new MCRs aimed at synthesizing complex, biologically relevant scaffolds. nih.gov
Applications in Polymer Chemistry and Photoresponsive Materials
The cinnamyl group in this compound is photoactive, a property that is extensively utilized in polymer chemistry to create photoresponsive materials. Upon exposure to ultraviolet (UV) light, the double bond of the cinnamyl moiety can undergo dimerization, leading to the formation of crosslinks between polymer chains. nih.gov
Functionalization of Polymers for Photocrosslinking
Polymers can be functionalized with cinnamyl groups by reacting a polymer backbone containing nucleophilic side chains (e.g., hydroxyl groups in polyvinyl alcohol or amine groups in polyallylamine) with this compound. The chloroacetate group serves as an efficient anchor to covalently attach the photosensitive cinnamyl moiety to the polymer.
Once functionalized, the polymer can be crosslinked by exposing it to UV radiation, typically at wavelengths longer than 260 nm. nih.gov The crosslinking mechanism is a [2+2] photocycloaddition reaction between the double bonds of two adjacent cinnamyl groups, resulting in the formation of a stable cyclobutane (B1203170) ring. researchgate.net This process transforms a soluble linear polymer into an insoluble, three-dimensional network. A significant advantage of this system is that the photodimerization of cinnamate (B1238496) groups can often proceed without the need for a photoinitiator, which simplifies formulation and reduces potential cytotoxicity in biomedical applications. nih.gov
| Feature | Description |
| Functionalization | Covalent attachment of this compound to a polymer backbone via reaction at the chloroacetyl group. |
| Stimulus | Ultraviolet (UV) light (λ > 260 nm). |
| Mechanism | [2+2] photocycloaddition between cinnamyl groups. |
| Result | Formation of cyclobutane crosslinks, leading to an insoluble polymer network. |
| Advantage | Often does not require a photoinitiator. nih.gov |
Table 3: Process of Polymer Photocrosslinking Using Cinnamyl Groups.
Development of Photoresist Materials
Photoresists are light-sensitive materials used in photolithography to transfer a pattern onto a substrate, a fundamental process in the manufacturing of microelectronics. wikipedia.org The photocrosslinking capability of cinnamyl-functionalized polymers makes them suitable for use as negative photoresists. wikipedia.org
In a negative photoresist system, the areas of the material exposed to light become insoluble, while the unexposed areas remain soluble. microchemicals.com The process for a cinnamyl-based negative photoresist is as follows:
A substrate is coated with a thin film of the cinnamyl-functionalized polymer.
A photomask is placed over the film, and it is exposed to UV light.
In the exposed regions, the cinnamyl groups undergo [2+2] cycloaddition, crosslinking the polymer and making it insoluble in the developer solvent.
The unexposed, uncrosslinked polymer is washed away by the developer, leaving behind a patterned, insoluble polymer structure that replicates the photomask. wikipedia.org
The resolution and sensitivity of the photoresist depend on the polymer's chemical structure, the concentration of cinnamyl groups, and the exposure conditions. researchgate.net
| Parameter | Role in Photoresist Performance |
| Polymer Backbone | Determines physical properties like adhesion and thermal stability. |
| Cinnamyl Group Density | Influences photosensitivity and the efficiency of crosslinking. |
| Developer Solvent | Selectively dissolves unexposed regions without swelling the crosslinked pattern. dakenchem.com |
| Exposure Wavelength | Must match the absorption spectrum of the cinnamyl moiety to initiate cycloaddition. |
Table 4: Key Parameters in Cinnamyl-Based Negative Photoresist Materials.
Synthesis of Photosensitive Reactive Mesogens
The cinnamoyl group, a key structural component of this compound, is a well-established photosensitive moiety. Its ability to undergo [2+2] cycloaddition upon exposure to UV light makes it a critical component in the design of photosensitive reactive mesogens. These are liquid crystalline molecules that can be polymerized or cross-linked by light to form highly ordered polymer networks with unique optical and electronic properties.
The synthesis of such mesogens often involves a multi-step process where a cinnamoyl group is attached to a calamitic (rod-shaped) liquid crystal core. A general synthetic strategy involves the esterification of a hydroxyl-functionalized mesogenic core with a cinnamic acid derivative. While not using this compound directly, analogous DCC-mediated coupling reactions illustrate the principle of incorporating the cinnamoyl unit. For instance, a hydroxy-ester can be reacted with a suitable benzoic acid derivative to form the core structure, which is then coupled with a cinnamoyl-containing acid to yield the final photosensitive reactive mesogen. The cinnamyl group acts as a terminal, reactive unit that enables the photo-induced polymerization.
The specific architecture of the mesogen, including the nature of the core and any lateral substituents, influences its liquid crystalline phase behavior (e.g., nematic, smectic) and the properties of the resulting polymer network.
Table 1: Example Synthetic Pathway for Cinnamoyl-Based Reactive Mesogens
| Step | Reactant 1 | Reactant 2 | Coupling Agent / Conditions | Product | Purpose |
| 1 | Hydroxy-ester | Benzoyl chloride derivative | Pyridine (B92270), Toluene | Substituted benzoyl ester | Formation of the mesogenic core. |
| 2 | Substituted benzoyl ester | Aqueous ammonia | THF, -20°C to RT | Hydroxy-functionalized core | Deprotection to reveal a reactive hydroxyl group. |
| 3 | Hydroxy-functionalized core | Cinnamic acid derivative | DCC, DMAP | Photosensitive Reactive Mesogen | Attachment of the terminal photosensitive cinnamoyl group. |
Engineering of Adsorbents for Separation Processes Using Cinnamyl Moieties
The unique chemical structure of the cinnamyl moiety can be exploited to engineer specialized adsorbents for separation and purification processes, particularly for the removal of heavy metal ions from aqueous solutions. researchgate.net Adsorption is a surface phenomenon where ions or molecules from a solution adhere to the surface of a solid material (the adsorbent). mdpi.com The efficiency of an adsorbent depends on its surface chemistry, which can be tailored by functionalizing it with specific chemical groups. nih.gov
One notable application involves the synthesis of Cinnamoyl C-methylcalix researchgate.netresorcinarene (CCMCR), an adsorbent designed for the removal of chromium (Cr(III)) and cadmium (Cd(II)) ions. researchgate.net The synthesis involves a Friedel-Crafts cinnamoylation reaction, which attaches the cinnamoyl group to a calix researchgate.netresorcinarene macrocyclic platform. researchgate.net This cinnamoyl functionalization is critical for the material's adsorption capabilities. The aromatic ring and the α,β-unsaturated carbonyl system of the cinnamoyl group can interact with metal cations through mechanisms such as complexation or π-cation interactions, thereby sequestering them from the solution. researchgate.netdntb.gov.ua
Studies on the adsorption of Cr(III) and Cd(II) using CCMCR have shown that the process is dependent on pH, contact time, and metal ion concentration. researchgate.net The kinetics of the adsorption often follow a pseudo-second-order model, indicating that the rate-limiting step involves chemisorption, where the process depends on the concentration of the metal ions and the number of available active sites on the adsorbent. researchgate.net Such engineered adsorbents demonstrate the potential of using cinnamyl-derived functionalities to create materials for environmental remediation. researchgate.net
Table 2: Adsorption Parameters for Cinnamoyl-Functionalized Adsorbent
| Adsorbent | Target Pollutant | Key Functional Group | Proposed Adsorption Mechanism | Optimal pH | Kinetic Model |
| Cinnamoyl C-methylcalix researchgate.netresorcinarene (CCMCR) | Cr(III), Cd(II) | Cinnamoyl | Surface complexation, π-cation interactions | 6.0 - 7.0 | Pseudo-second-order |
Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship Studies (Focused on Synthetic Route)
This compound serves as a valuable starting material or scaffold for the synthesis of diverse structural analogs aimed at structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective therapeutic agents. researchgate.net The synthetic focus is on modifying the core cinnamyl structure to produce a library of related compounds.
A straightforward synthesis of the parent compound, (E)-Cinnamyl chloroacetate, can be achieved by reacting (E)-cinnamyl alcohol with chloroacetyl chloride in the presence of a base, or by a direct esterification with chloroacetic acid. researchgate.net
From this foundation, various classes of derivatives can be synthesized:
Cinnamoylated Hybrids: A common strategy involves coupling cinnamic acid or its derivatives with other pharmacologically active molecules. For example, cinnamoylated chloroquine (B1663885) analogs have been synthesized by reacting substituted cinnamic acids with a chloroquine derivative using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC). rsc.orgnih.gov This approach creates hybrid molecules that may exhibit enhanced or novel biological activities. rsc.org
Urea-Based Cinnamyl Hydroxamates: This class of compounds has been investigated as potential histone deacetylase (HDAC) inhibitors. researchgate.netrsc.org The synthetic route typically involves multiple steps. First, a cinnamyl amine derivative is reacted with an isocyanate to form a urea (B33335) linkage. The terminal end of the molecule is then further modified, often through a series of steps, to install a hydroxamic acid moiety, which is a key functional group for HDAC inhibition. rsc.org
Cinnamylpiperazines: These derivatives are synthesized for various biological targets. A typical synthesis involves a multi-step sequence where a cinnamyl or substituted cinnamyl moiety is connected to a piperazine (B1678402) ring. This can be achieved through nucleophilic substitution or reductive amination, linking the cinnamyl group to one of the nitrogen atoms of the piperazine core. mdpi.com
These synthetic routes demonstrate the versatility of the cinnamyl scaffold in generating a wide range of derivatives for biological screening and optimization.
Table 3: Synthetic Routes to Cinnamyl Analogs for SAR Studies
| Derivative Class | Key Precursors | Key Reaction Type | Reagents/Catalysts | Resulting Linkage/Moiety |
| Cinnamoylated Hybrids | Cinnamic acid derivative, Amine-containing molecule | Amide Coupling | DCC | Amide bond |
| Urea-Based Cinnamyl Hydroxamates | Cinnamyl amine, Isocyanate | Nucleophilic Addition | - | Urea linkage |
| Cinnamylpiperazines | Cinnamyl halide/aldehyde, Piperazine derivative | Nucleophilic Substitution / Reductive Amination | Base / Reducing agent | C-N bond |
Q & A
Q. What laboratory methods are effective for synthesizing cinnamyl chloroacetate, and how can reaction conditions be optimized?
this compound can be synthesized via esterification of cinnamyl alcohol with chloroacetyl chloride or chloroacetic acid derivatives. Key parameters include:
- Catalysts : Ionic liquids (e.g., imidazolium-based) or cation exchange resins improve yield by facilitating acid-catalyzed esterification .
- Temperature : Optimal ranges are 40–60°C to balance reaction rate and byproduct formation .
- Water Removal : Use azeotropic agents like cyclohexane or benzene to shift equilibrium by removing water .
- Characterization : Confirm purity via GC-MS or NMR (e.g., δ ~4.3 ppm for the methylene adjacent to the ester group) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they reveal?
- NMR Spectroscopy :
Q. How does the structure of this compound influence its solubility in organic solvents?
The cinnamyl group enhances lipophilicity, favoring solubility in non-polar solvents (e.g., benzene, cyclohexane). Polar aprotic solvents (e.g., DCM, THF) are also effective due to the ester's dipole. Solubility can be quantified via Hansen solubility parameters or octanol-water partition coefficients (log P), similar to isopropyl chloroacetate systems .
Advanced Questions
Q. How can enzymatic hydrolysis of this compound be optimized, and what kinetic parameters are critical?
- Enzyme Selection : Hydrolases like PA0810 or Rsc1362 (kcat = 2.6–504 min⁻¹ for chloroacetates) can be screened for activity .
- Assay Design : Use isothermal titration calorimetry (ITC) or UV-Vis to measure kcat (turnover number) and KM (substrate affinity). Adjust pH (optima ~7–8) and temperature (25–40°C) to match enzyme stability .
- Substrate Specificity : Compare activity with iodoacetate or fluoroacetate to identify competitive inhibition or alternative substrates .
Q. How can contradictions in catalytic efficiency data between dehalogenases be resolved?
- Comparative Kinetics : Perform side-by-side assays under identical conditions (pH, temperature, substrate concentration) .
- Structural Analysis : Use X-ray crystallography or molecular docking to identify active-site differences (e.g., PA0810’s broader substrate pocket vs. Rsc1362’s specificity) .
- Substrate Engineering : Modify the chloroacetate moiety (e.g., alkyl chain length) to probe enzyme adaptability .
Q. What thermodynamic models best predict phase behavior in this compound mixtures?
- VLE Modeling : Measure vapor-liquid equilibrium (VLE) data using a recirculating still. Apply NRTL, Wilson, or UNIQUAC models with root-mean-square deviations (RMSD) <0.58 K for temperature and <0.0066 for vapor-phase composition .
- Excess Gibbs Energy : Calculate deviations from Raoult’s law to identify positive/negative azeotropes in binary systems (e.g., with alcohols or hydrocarbons) .
Q. How does the chloro substituent’s electron-withdrawing effect influence reactivity in nucleophilic substitutions?
- Inductive Effect : The Cl group stabilizes the acetate moiety via electron withdrawal, increasing electrophilicity at the carbonyl carbon (Hammett σ* ~1.05) .
- Reactivity Probes : Compare reaction rates with non-halogenated analogs (e.g., cinnamyl acetate) in SN2 reactions. Use DFT calculations to map charge distribution .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
